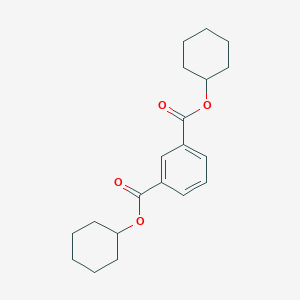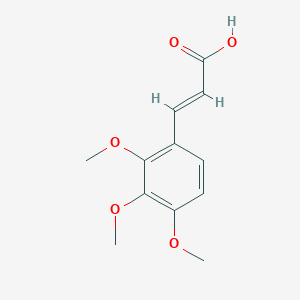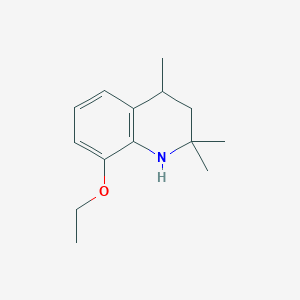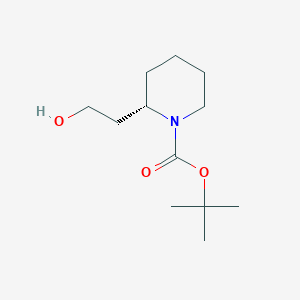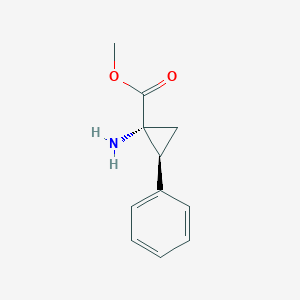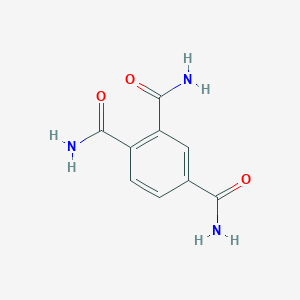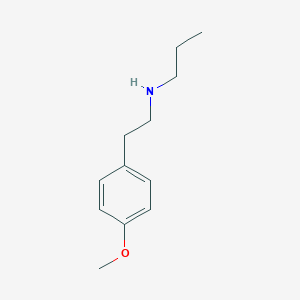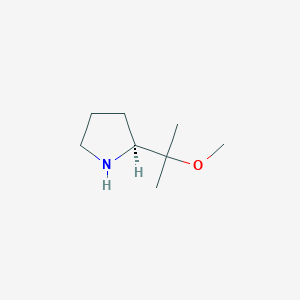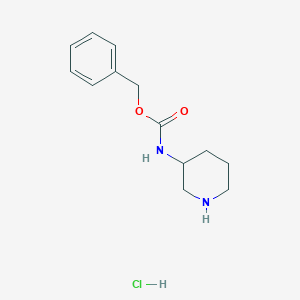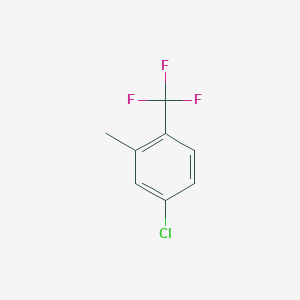![molecular formula C12H14O B177032 2-[4-(Propan-2-yl)phenyl]prop-2-enal CAS No. 198759-16-9](/img/structure/B177032.png)
2-[4-(Propan-2-yl)phenyl]prop-2-enal
描述
2-[4-(Propan-2-yl)phenyl]prop-2-enal is a chemical compound that belongs to the category of chalcones. It is a yellow crystalline solid that is used in various scientific research applications due to its unique properties.
作用机制
The mechanism of action of 2-[4-(Propan-2-yl)phenyl]prop-2-enal involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of inflammatory mediators. It also inhibits the activity of various signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of cell growth and survival.
生化和生理效应
2-[4-(Propan-2-yl)phenyl]prop-2-enal has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells and tissues. It also induces apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and survival. Additionally, the compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is important for the growth and spread of tumors.
实验室实验的优点和局限性
One of the main advantages of using 2-[4-(Propan-2-yl)phenyl]prop-2-enal in lab experiments is its unique properties. The compound exhibits a wide range of biological activities, which makes it a valuable tool for studying various cellular and molecular processes. Additionally, the compound is relatively easy to synthesize and purify, which makes it readily available for research purposes.
One of the limitations of using 2-[4-(Propan-2-yl)phenyl]prop-2-enal in lab experiments is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments. Additionally, the compound can be unstable in certain solvents and under certain conditions, which can affect the reproducibility of experiments.
未来方向
There are many future directions for research on 2-[4-(Propan-2-yl)phenyl]prop-2-enal. One area of research is the development of new drugs based on the compound. There is a growing interest in the use of natural products and their derivatives in drug development, and 2-[4-(Propan-2-yl)phenyl]prop-2-enal has shown great promise in this regard.
Another area of research is the elucidation of the molecular mechanisms underlying the biological activities of the compound. There is still much to be learned about how 2-[4-(Propan-2-yl)phenyl]prop-2-enal interacts with various cellular and molecular targets, and further research in this area could lead to the development of more effective drugs.
Conclusion:
In conclusion, 2-[4-(Propan-2-yl)phenyl]prop-2-enal is a valuable compound for scientific research due to its unique properties. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties, and has been used in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms underlying the biological activities of the compound and to develop more effective drugs based on it.
科学研究应用
2-[4-(Propan-2-yl)phenyl]prop-2-enal has been extensively studied for its various scientific research applications. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-cancer properties. The compound has been used in the development of new drugs for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
属性
CAS 编号 |
198759-16-9 |
|---|---|
产品名称 |
2-[4-(Propan-2-yl)phenyl]prop-2-enal |
分子式 |
C12H14O |
分子量 |
174.24 g/mol |
IUPAC 名称 |
2-(4-propan-2-ylphenyl)prop-2-enal |
InChI |
InChI=1S/C12H14O/c1-9(2)11-4-6-12(7-5-11)10(3)8-13/h4-9H,3H2,1-2H3 |
InChI 键 |
UUOJCVAXXPLPRJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=C)C=O |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=C)C=O |
同义词 |
Benzeneacetaldehyde, alpha-methylene-4-(1-methylethyl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

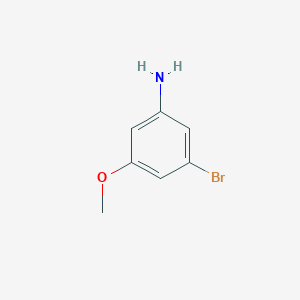
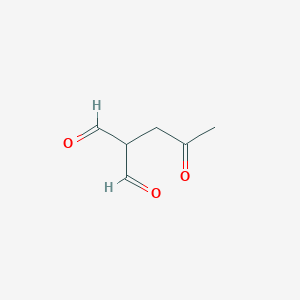
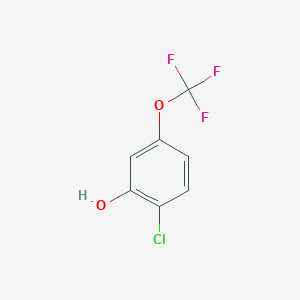
![[4-[(3-Bromo-4-methoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone](/img/structure/B176954.png)
